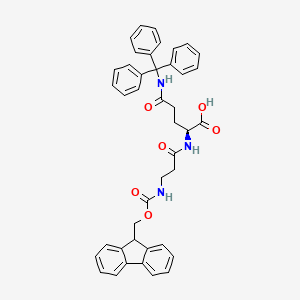
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl protecting group, and a glutamine residue. This compound is often used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine typically involves multiple steps:
Protection of Glutamine: The glutamine residue is first protected at the amino group with a trityl group.
Coupling Reaction: The protected glutamine is then coupled with 3-aminopropanoic acid using a coupling reagent such as HATU or EDCI in the presence of a base like DIPEA.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the trityl group can be removed using acidic conditions such as TFA.
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Trityl Removal: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling Reagents: HATU, EDCI, DIPEA.
Major Products:
Deprotected Glutamine Derivatives: Upon removal of protecting groups.
Extended Peptides: When coupled with other amino acids or peptides.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: Utilized in the synthesis of modified peptides for studying protein interactions and functions.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and industrial applications.
作用机制
The compound itself does not have a direct mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure.
相似化合物的比较
Fmoc-L-glutamine: Lacks the trityl and 3-aminopropanoyl groups.
Fmoc-N2-(3-aminopropanoyl)-L-glutamine: Lacks the trityl group.
Fmoc-N5-trityl-L-glutamine: Lacks the 3-aminopropanoyl group.
Uniqueness:
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine: is unique due to the presence of both Fmoc and trityl protecting groups, making it versatile for use in complex peptide synthesis.
属性
分子式 |
C42H39N3O6 |
|---|---|
分子量 |
681.8 g/mol |
IUPAC 名称 |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C42H39N3O6/c46-38(26-27-43-41(50)51-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)44-37(40(48)49)24-25-39(47)45-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,36-37H,24-28H2,(H,43,50)(H,44,46)(H,45,47)(H,48,49)/t37-/m0/s1 |
InChI 键 |
KSGCMAQJWIHSDF-QNGWXLTQSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)
![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13326371.png)


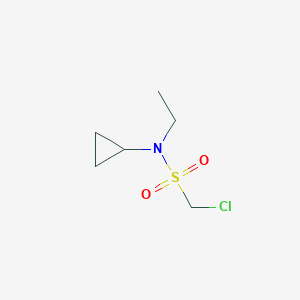
![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13326395.png)
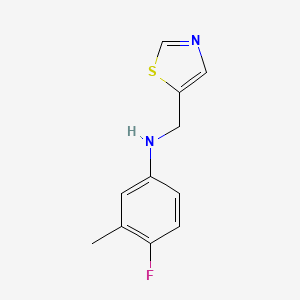
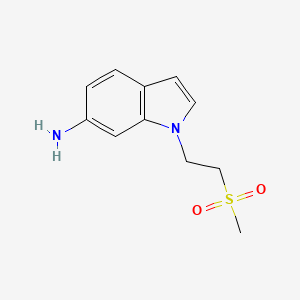
![4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13326414.png)
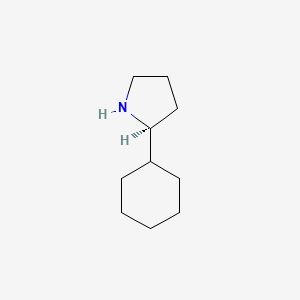
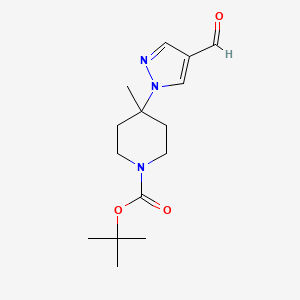

![2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)
![7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)
